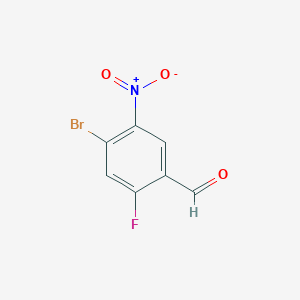

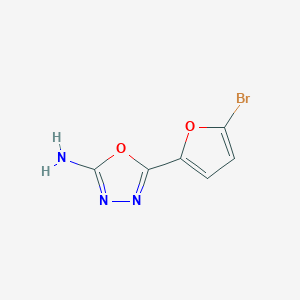

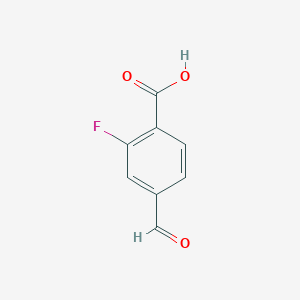

4-(Piperidin-4-yloxy)benzamide hydrochloride

Vue d'ensemble

Description

The compound "4-(Piperidin-4-yloxy)benzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with piperidine moieties that are structurally related to the compound . These derivatives are often investigated for their biological activities, such as their affinity for dopamine D(4) receptors, serotonin 5-HT(4) receptors, and acetylcholinesterase (AChE) inhibitory activity, which are relevant for therapeutic applications in neurology and gastroenterology .

Synthesis Analysis

The synthesis of related piperidine benzamide derivatives typically involves multi-step reactions, starting from piperidin-4-one or similar piperidine derivatives. For example, the synthesis of a CCR5 antagonist involved a four-step reaction from piperidin-4-one, including elimination, reduction, and bromination reactions . Another synthesis approach for a potent δ opioid receptor agonist involved an aryllithium reaction with carbon-14 labeled CO2 to introduce the radioisotope . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired benzamide derivatives.

Molecular Structure Analysis

The molecular structure of piperidine benzamide derivatives is characterized by the presence of a piperidine ring attached to a benzamide moiety. Structural modifications, such as the introduction of substituents on the benzamide or piperidine rings, can significantly affect the biological activity of these compounds. For instance, substituting the benzamide with a bulky moiety or introducing a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced anti-AChE activity . The basic quality of the nitrogen atom of piperidine is also crucial for activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine benzamide derivatives are diverse and include elimination, reduction, bromination, and amide bond formation. The reactivity of these compounds can be influenced by the substituents present on the benzamide and piperidine rings. For example, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the anti-AChE activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine benzamide derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of hydrochloride in the compound suggests that it is a salt form, which typically enhances the solubility in water. The introduction of various substituents can also affect the lipophilicity and, consequently, the absorption and distribution characteristics of these compounds, which is crucial for their oral bioavailability and pharmacological profiles .

Applications De Recherche Scientifique

Pharmacodynamics and Mechanisms of Action

Piperidine derivatives, including compounds related to 4-(Piperidin-4-yloxy)benzamide hydrochloride, exhibit diverse pharmacological activities. These activities often stem from their interaction with various receptors and enzymes in the body, leading to potential therapeutic applications in treating disorders like depression, anxiety, schizophrenia, and cardiovascular diseases. The review of antidepressants and active ingredients of traditional Chinese medicine targeting 5-HT1A receptors by Wang et al. (2019) discusses the importance of functional groups such as piperazine, piperidine, and pyrimidine in modulating receptor activity, which could be relevant to the research applications of 4-(Piperidin-4-yloxy)benzamide hydrochloride derivatives (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).

Neuropharmacology and Mental Health

Research on dopamine D2 receptor antagonists, such as eticlopride, provides insights into the neuropharmacological applications of piperidine derivatives. These compounds play a crucial role in understanding and treating neuropsychiatric disorders, offering models for the development of new therapeutic agents. The review by Martelle and Nader (2008) underscores the utility of piperidine-based compounds in behavioral models predictive of antipsychotic activity and their impact on learning and memory, suggesting potential research avenues for 4-(Piperidin-4-yloxy)benzamide hydrochloride in similar contexts (Martelle & Nader, 2008).

Anti-infective Properties

The review by Girase et al. (2020) on the anti-mycobacterial activity of piperazine and its analogues highlights the antimicrobial potential of piperidine derivatives. These compounds, through their structural diversity, offer promising leads against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This area of research may encompass the applications of 4-(Piperidin-4-yloxy)benzamide hydrochloride derivatives in developing new anti-infective therapies (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

4-piperidin-4-yloxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSORURHWDYOFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593842 | |

| Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yloxy)benzamide hydrochloride | |

CAS RN |

857048-73-8 | |

| Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

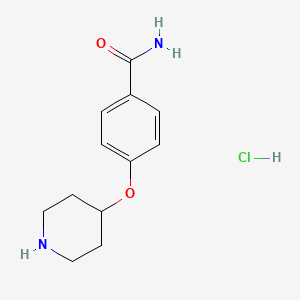

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)

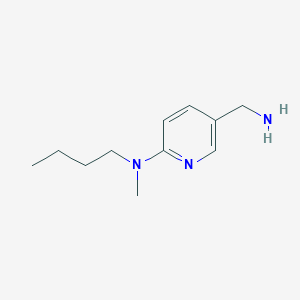

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)